![molecular formula C19H19N3O3S B2586460 3-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 921580-35-0](/img/structure/B2586460.png)
3-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide
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Description
3-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide, also known as Compound A, is a novel small-molecule inhibitor that has shown promising results in scientific research. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research on related sulfonamide derivatives demonstrates their synthesis and evaluation for antimicrobial properties. For instance, the study by Sarvaiya et al. (2019) involved the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds, evaluated for antimicrobial activity against various bacteria and fungi. Such compounds are of interest due to their potential therapeutic applications in combating microbial infections (Sarvaiya, Gulati, & Patel, 2019).
Anti-Inflammatory, Analgesic, Antioxidant, Anticancer, and Anti-HCV Agents
A study by Küçükgüzel et al. (2013) synthesized novel derivatives showing diverse biological activities, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. The structural characterization and biological evaluation of these compounds underscore the versatility of sulfonamide derivatives in drug discovery, highlighting their potential as multi-target therapeutic agents (Küçükgüzel et al., 2013).
Antitumor Activity and QSAR Studies
Research by Tomorowicz et al. (2020) focused on the synthesis, antitumor evaluation, molecular modeling, and quantitative structure–activity relationship (QSAR) studies of novel benzenesulfonamide derivatives. The study identified compounds with significant cytotoxic activity against various cancer cell lines, offering insights into the structure-activity relationships that govern their antitumor efficacy (Tomorowicz et al., 2020).
properties
IUPAC Name |
3-methyl-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-15-6-5-9-17(14-15)26(24,25)20-12-13-22-19(23)11-10-18(21-22)16-7-3-2-4-8-16/h2-11,14,20H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKAOPXMZQXKGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide |
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